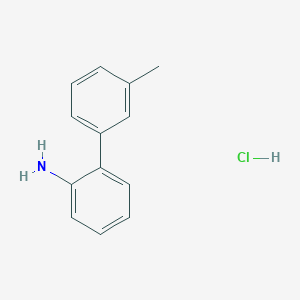

2-Amino-3'-methylbiphenyl hydrochloride

Description

BenchChem offers high-quality 2-Amino-3'-methylbiphenyl hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3'-methylbiphenyl hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUMTRBKXJUBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Amino-3'-methylbiphenyl hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3'-methylbiphenyl hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of 2-Amino-3'-methylbiphenyl hydrochloride. As a substituted biphenyl amine, this compound represents a valuable scaffold for researchers in medicinal chemistry and materials science. This document is structured to deliver not just raw data, but also the scientific rationale behind experimental methodologies, empowering researchers to fully characterize and utilize this compound. We will cover its chemical identity, core physicochemical parameters, spectroscopic profile, and the analytical techniques essential for its quality control. Where experimental data is not publicly available, we provide validated, step-by-step protocols for its determination.

Introduction to 2-Amino-3'-methylbiphenyl hydrochloride

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of an amino group and a methyl substituent, as in 2-Amino-3'-methylbiphenyl, creates a versatile building block with specific steric and electronic properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics. This guide serves as a foundational resource for scientists working with this compound, ensuring a thorough understanding of its fundamental properties.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This section details the fundamental identifiers and a plausible synthetic route for 2-Amino-3'-methylbiphenyl hydrochloride.

Nomenclature and Identifiers

| Identifier | Value | Source |

| Chemical Name | 2-Amino-3'-methylbiphenyl hydrochloride | N/A |

| Alternate Names | 3′-Methyl-[1,1′-biphenyl]-2-amine hydrochloride; 2-(3-Methylphenyl)aniline hydrochloride | [1] |

| CAS Number | 139769-13-4 | [1][2] |

| Molecular Formula | C₁₃H₁₄ClN | [1][2] |

| Molecular Weight | 219.71 g/mol | [1][2] |

Chemical Structure

The structure consists of a biphenyl system where one phenyl ring is substituted with an amino group at the 2-position, and the second phenyl ring is substituted with a methyl group at the 3'-position. The amino group is protonated, forming a salt with a chloride counter-ion.

Proposed Synthetic Pathway

While specific synthesis details for this exact compound are not widely published, a highly plausible and common method for constructing the biphenyl core is the Suzuki coupling reaction.[3] This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The subsequent step involves salt formation using hydrochloric acid.

Caption: Logical workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Expected ¹H NMR Features:

-

Aromatic Protons: A complex series of multiplets in the ~6.5-7.5 ppm range corresponding to the 8 protons on the biphenyl core.

-

Amine Protons (NH₃⁺): A broad singlet, potentially downfield, which may be exchangeable with D₂O.

-

Methyl Protons (CH₃): A sharp singlet at ~2.3-2.4 ppm.

-

-

Expected ¹³C NMR Features:

-

Aromatic Carbons: Multiple signals in the ~110-150 ppm region.

-

Methyl Carbon: A signal in the aliphatic region, ~20-25 ppm.

-

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows observation of the NH protons.

-

Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling patterns, and comparison with predicted spectra.

Chromatographic Purity Assessment

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. [4][5]A well-developed method can separate the main component from synthesis-related impurities and degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.

-

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

System Suitability: Inject a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is <2%.

-

Analysis: Dissolve the sample in the mobile phase, inject, and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The hydrochloride salt is generally stable but can be hygroscopic.

Conclusion

References

Sources

- 1. 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Potential Biological Activities of Methylated Biphenyl Amine Derivatives

An In-Depth Technical Guide for Drug Discovery & Toxicology

Executive Summary: The Structural Paradox

Methylated biphenyl amine derivatives occupy a unique and volatile position in chemical biology. They represent a structural paradox : while the biphenyl amine core is a "privileged scaffold" found in numerous therapeutic agents (antimicrobials, anti-inflammatories), the specific subset of methylated primary amines (e.g., 3-methyl-4-aminobiphenyl) includes some of the most potent environmental carcinogens known.

For the drug developer, this guide serves as a navigational chart. It details how to exploit the biphenyl scaffold's lipophilicity and binding affinity while rigorously avoiding the specific substitution patterns that trigger the "Toxicological Cascade" of metabolic activation.

Part 1: The Toxicological Baseline (The "Red Zone")

Before exploring therapeutic potential, one must understand the toxicity that defines this class. The biological activity of simple methylated biphenyl amines is dominated by their interaction with Cytochrome P450 enzymes and subsequent DNA adduction.

1.1 The Mechanism of Activation

Unlike direct-acting alkylating agents, methylated biphenyl amines are pro-carcinogens . They require metabolic activation, primarily by CYP1A2 in the liver.

-

N-Hydroxylation (The Critical Step): CYP1A2 oxidizes the exocyclic amine to an N-hydroxy metabolite (

). -

Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxyl group into an unstable ester (acetate or sulfate).

-

Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic arylnitrenium ion.

-

DNA Adduction: This ion attacks the C8 or N2 position of guanine, causing DNA adducts (e.g., dG-C8-DMABP), leading to G:C

T:A transversions.

1.2 Structure-Activity Relationship (SAR) of Toxicity

Methylation profoundly alters this pathway. Contrary to the intuition that steric hindrance might reduce activity, ortho-methylation often enhances mutagenicity .

-

3-Methyl-4-aminobiphenyl: More mutagenic than 4-ABP. The methyl group at the C3 position (ortho to the amine) increases the electron density on the nitrogen, facilitating N-hydroxylation, and enhances lipophilicity for enzyme binding.

-

3,2'-Dimethyl-4-aminobiphenyl (DMAB): An extremely potent multi-organ carcinogen (colon, prostate, bladder). The 2'-methyl group (ortho to the biaryl bridge) twists the rings out of planarity (

), yet this specific conformation is highly favorable for CYP1A2 binding and subsequent DNA intercalation.

Visualization: The Metabolic Activation Pathway

The following diagram illustrates the divergence between detoxification and activation.

Caption: The metabolic activation pathway of methylated biphenyl amines. Methylation at the 3-position enhances the initial N-hydroxylation step, driving the flux toward DNA adduction rather than detoxification.

Part 2: Therapeutic Opportunities (The "Green Zone")

Despite the toxicity of the primary amine precursors, the methylated biphenyl core is a valuable scaffold in medicinal chemistry. The key to therapeutic utility lies in blocking the metabolic activation pathway described above.

2.1 Strategies for Safe Scaffold Utilization

To utilize this scaffold for antimicrobial or anticancer activity, one must modify the structure to prevent nitrenium ion formation:

-

N-Substitution: Converting the primary amine to an amide, sulfonamide, or urea prevents N-hydroxylation.

-

Bioisosteric Replacement: Replacing the amine with a heterocyclic ring (e.g., thiazolidine, imidazole).

-

Metabolic Blocking: Introducing fluorine at the metabolically labile positions (e.g., 4'-position) to alter metabolic clearance.

2.2 Emerging Therapeutic Classes

-

Antimicrobial Agents: 4-Methylbiphenyl derivatives linked to thiazolidine-2,4-diones have shown significant antibacterial activity against S. aureus and B. subtilis. The lipophilic biphenyl tail penetrates bacterial membranes, while the heterocyclic headgroup exerts the effect.

-

Anticancer Agents (Targeted): Unlike the non-specific DNA damage of the parent amines, complex derivatives (e.g., biphenyl-ureas) act as kinase inhibitors (e.g., Sorafenib analogs). Here, the methyl group provides conformational restriction, locking the inhibitor into the active site of the kinase.

Part 3: Experimental Protocols

For researchers working with these derivatives, distinguishing between "toxic hit" and "therapeutic lead" is paramount. The following protocols are essential.

3.1 Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing methylated biphenyl amines is the Suzuki coupling, which tolerates the methyl steric hindrance better than other methods.

-

Reagents: Aryl bromide (e.g., 4-bromo-2-methylaniline protected as acetanilide), Aryl boronic acid, Pd(PPh3)4 (catalyst), Na2CO3 (base).

-

Solvent: Toluene:Ethanol:Water (2:1:1).

-

Protocol:

-

Dissolve 1.0 eq of aryl bromide and 1.2 eq of aryl boronic acid in the solvent mix.

-

Degas with nitrogen for 15 mins (Critical: Oxygen poisons the Pd catalyst).

-

Add 5 mol% Pd(PPh3)4.

-

Reflux at 90°C for 12-16 hours under inert atmosphere.

-

Cool, extract with ethyl acetate, and purify via silica gel column chromatography.

-

Deprotection: If an amine protecting group (acetyl) was used, reflux in 10% HCl/Ethanol to yield the free amine.

-

3.2 Mutagenicity Screening: The Ames Test (Salmonella typhimurium)

Objective: Determine if the derivative acts as a pro-carcinogen.

-

Strains:

-

TA98: Detects frameshift mutations (common for intercalating agents like biphenyls).

-

TA100: Detects base-pair substitutions.

-

YG1029: Overexpresses O-acetyltransferase (highly sensitive to aromatic amines).

-

-

Metabolic Activation System (S9):

-

Prepare S9 fraction from Aroclor 1254-induced rat liver (rich in CYP1A2).

-

Cofactor mix: NADPH generating system (G-6-P, NADP+, MgCl2).

-

-

Procedure:

-

Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + Test Compound (dissolved in DMSO).

-

Pre-incubate at 37°C for 20 mins (allows metabolic activation).

-

Add 2.0 mL molten top agar (with trace histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

Incubate 48h at 37°C.

-

Count revertant colonies.

-

-

Interpretation: A 2-fold increase in colonies over solvent control indicates mutagenicity.

3.3 Cytotoxicity Assay (MTT)

Objective: Assess therapeutic window (Cancer cell killing vs. Normal cell toxicity).

-

Cell Lines: HepG2 (Liver, metabolic competence), HCT-116 (Colon), MCF-7 (Breast).

-

Protocol:

-

Seed 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treat with graded concentrations of derivative (0.1 - 100 µM) for 48h.

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

Calculate IC50 using non-linear regression.

-

Part 4: Quantitative Data Summary

Table 1: Comparative Mutagenicity of Methylated Derivatives

Data represents revertants/plate in S. typhimurium TA100 (+S9).

| Compound | Structure | Mutagenic Potency (Rev/nmol) | Carcinogenicity (IARC/NTP) |

| 4-Aminobiphenyl (4-ABP) | Parent | 200 - 500 | Group 1 (Human Carcinogen) |

| 3-Methyl-4-aminobiphenyl | Ortho-Methyl (Amine) | 1,200 - 2,500 | Potent Carcinogen |

| 2'-Methyl-4-aminobiphenyl | Ortho-Methyl (Bridge) | < 50 | Weak/Non-Carcinogen |

| 3,2'-Dimethyl-4-aminobiphenyl | Di-Ortho (Twisted) | 5,000+ | Potent Multi-organ Carcinogen |

Note: The dramatic increase in potency for the 3,2'-dimethyl derivative highlights the "Ortho-Methyl Enhancement" effect where specific twisted conformations favor DNA interaction.

Table 2: Therapeutic Potential of Substituted Derivatives

Data for N-substituted or heterocyclic derivatives (Non-mutagenic).

| Derivative Class | Target Organism/Cell | Activity Metric | Mechanism |

| 4-Methylbiphenyl-thiazolidine | S. aureus (MRSA) | MIC: 2 - 4 µg/mL | Membrane disruption |

| Biphenyl-Hydrazide | M. tuberculosis | MIC: 6.25 µg/mL | InhA Inhibition |

| Biphenyl-Urea | MCF-7 (Breast Cancer) | IC50: 5.4 µM | Kinase Inhibition (VEGFR2) |

References

-

N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Source: National Institutes of Health (PubMed) [Link]

-

Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase. Source: Toxicology and Applied Pharmacology [Link]

-

Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. Source: Journal of Medicinal Chemistry [Link][3]

-

Organ dependent enhancement of rat 3,2′-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis. Source: Carcinogenesis (Oxford Academic) [Link]

-

4-Aminobiphenyl: Report on Carcinogens. Source: National Toxicology Program (NTP) [Link]

Sources

A Comprehensive Technical Guide to 2-Amino-3'-methylbiphenyl: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the choice between utilizing a free base form of a compound or its corresponding salt is a critical decision with far-reaching implications for a molecule's behavior, efficacy, and formulation. This guide provides an in-depth technical analysis of 2-Amino-3'-methylbiphenyl, comparing its properties as a free base versus its hydrochloride salt. Understanding these differences is paramount for researchers aiming to optimize solubility, stability, and handling characteristics in their experimental and developmental workflows.

Introduction to 2-Amino-3'-methylbiphenyl

2-Amino-3'-methylbiphenyl, a derivative of 2-aminobiphenyl, is a molecule of interest in medicinal chemistry and materials science. Its structural motif is a key component in the synthesis of various organic compounds, including potential pharmaceutical intermediates. The presence of the primary amine group allows for the formation of salts, with the hydrochloride salt being a common choice to modulate the physicochemical properties of the parent molecule. The selection of the free base or the hydrochloride salt form is dictated by the specific application, with each form presenting a unique set of advantages and disadvantages.

Physicochemical Properties: A Comparative Analysis

The conversion of the 2-Amino-3'-methylbiphenyl free base to its hydrochloride salt leads to significant alterations in its physical and chemical properties. These changes are fundamental to consider during drug development and chemical synthesis.

| Property | 2-Amino-3'-methylbiphenyl Free Base | 2-Amino-3'-methylbiphenyl Hydrochloride Salt | Rationale for the Difference |

| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₄ClN[1][2] | Addition of hydrogen chloride (HCl). |

| Molecular Weight | 183.25 g/mol | 219.71 g/mol [1][2] | Increased mass due to the incorporation of HCl. |

| CAS Number | Not explicitly available | 139769-13-4[1][2] | The salt is a distinct chemical entity with its own registry number. |

| Melting Point | Estimated to be in the range of 47-64°C | Expected to be significantly higher than the free base. | The ionic nature of the salt leads to a more stable crystal lattice, requiring more energy to break the intermolecular forces. For example, the related compound 3-amino-4-methylbiphenyl has a melting point of 58-64°C. |

| Solubility in Water | Low | High | The hydrochloride salt is an ionic compound that can readily dissociate in polar solvents like water, leading to significantly enhanced aqueous solubility. |

| Solubility in Organic Solvents | Generally high in non-polar to moderately polar solvents. | Lower in non-polar organic solvents compared to the free base. | The free base, being less polar, is more readily solvated by organic solvents. The ionic salt has a strong preference for polar solvents. |

| pKa (estimated) | ~3.82 (for the conjugate acid) | Not applicable | The pKa of the parent compound, 2-aminobiphenyl, is 3.82[3][4][5]. The methyl group is expected to have a minor electronic effect on the basicity of the amine. |

| Stability | Susceptible to oxidation and degradation. | Generally more stable, particularly against oxidation. | Protonation of the lone pair of electrons on the nitrogen atom in the salt form makes it less susceptible to oxidative degradation. |

| Hygroscopicity | Generally low. | Can range from slightly to very hygroscopic. | The ionic nature of the salt can attract and retain water molecules from the atmosphere. The degree of hygroscopicity depends on the crystal structure and environmental conditions. |

The "Why": Causality Behind the Experimental Choices

The decision to use the free base or the hydrochloride salt is a strategic one, deeply rooted in the intended application and the desired physicochemical properties.

The Rationale for Salt Formation

In pharmaceutical development, converting a poorly water-soluble free base into a salt form is a common strategy to enhance its bioavailability. For orally administered drugs, improved aqueous solubility can lead to better absorption in the gastrointestinal tract. The hydrochloride salt of 2-Amino-3'-methylbiphenyl, with its expected higher water solubility, would be the preferred form for such applications.

Furthermore, the enhanced stability of the hydrochloride salt is a significant advantage. The free amine is susceptible to oxidation, which can lead to the formation of colored impurities over time. The salt form protects the amine group, leading to a longer shelf life and more consistent product quality.

When the Free Base is Preferred

The free base form is often the choice for synthetic organic reactions where the amine needs to act as a nucleophile. The lone pair of electrons on the nitrogen is readily available for reaction in the free base, whereas it is tied up in the protonated state of the salt. Additionally, for applications requiring high solubility in non-polar organic solvents, the free base is the superior option.

Experimental Protocols

Conversion of 2-Amino-3'-methylbiphenyl Free Base to its Hydrochloride Salt

Objective: To prepare the hydrochloride salt from the free base to improve aqueous solubility and stability.

Materials:

-

2-Amino-3'-methylbiphenyl free base

-

Anhydrous diethyl ether or other suitable organic solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether or dioxane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Drying tube

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve a known quantity of 2-Amino-3'-methylbiphenyl free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in diethyl ether dropwise with continuous stirring.

-

A precipitate of the hydrochloride salt will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Allow the mixture to stir for an additional 15-30 minutes in the ice bath.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the hydrochloride salt under vacuum to remove residual solvent.

Self-Validation: The successful conversion can be confirmed by a significant increase in the melting point compared to the free base and by analytical techniques such as FTIR and NMR spectroscopy.

Liberation of 2-Amino-3'-methylbiphenyl Free Base from its Hydrochloride Salt

Objective: To regenerate the free base from the hydrochloride salt for use in organic synthesis or for applications requiring solubility in non-polar solvents.

Materials:

-

2-Amino-3'-methylbiphenyl hydrochloride salt

-

Aqueous solution of a weak base (e.g., sodium bicarbonate, sodium carbonate) or a strong base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve the 2-Amino-3'-methylbiphenyl hydrochloride salt in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add an aqueous solution of a base (e.g., saturated sodium bicarbonate) to the separatory funnel until the solution becomes basic (test with pH paper). Effervescence may be observed if a carbonate base is used.

-

The free base will precipitate or form an oily layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts.

-

Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent.

-

Remove the organic solvent using a rotary evaporator to yield the 2-Amino-3'-methylbiphenyl free base.

Self-Validation: The identity and purity of the regenerated free base can be confirmed by comparing its melting point and spectroscopic data (FTIR, NMR) with that of an authentic sample of the free base.

Analytical Techniques for Differentiation

Spectroscopic methods are invaluable for distinguishing between the free base and the hydrochloride salt of 2-Amino-3'-methylbiphenyl.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides clear diagnostic peaks to differentiate the two forms.

-

Free Base: The spectrum of the primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration will also be present around 1580-1650 cm⁻¹.

-

Hydrochloride Salt: The formation of the ammonium salt (R-NH₃⁺) results in a broad and strong absorption band in the 2400-3200 cm⁻¹ region due to the N-H stretching vibrations of the ammonium ion. The distinct two-peak N-H stretch of the primary amine will disappear.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another powerful tool for differentiation.

-

Free Base: The protons on the nitrogen atom (N-H) will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

-

Hydrochloride Salt: The formation of the ammonium salt leads to a downfield shift of the N-H protons, which may also appear as a broader signal. The integration of this signal will correspond to three protons (NH₃⁺). The chemical shifts of the aromatic protons adjacent to the amino group may also be affected by the protonation state.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Chemical Structures

Caption: Chemical structures of the free base and hydrochloride salt.

Workflow for Interconversion

Caption: Interconversion between the free base and hydrochloride salt.

Conclusion

The choice between 2-Amino-3'-methylbiphenyl free base and its hydrochloride salt is a nuanced decision that hinges on the specific requirements of the intended application. The hydrochloride salt offers significant advantages in terms of aqueous solubility and chemical stability, making it the preferred form for many pharmaceutical formulations. Conversely, the free base is essential for synthetic transformations where the nucleophilicity of the amine is required and for applications demanding solubility in organic media. A thorough understanding of the distinct physicochemical properties of each form, coupled with the appropriate analytical techniques for their characterization, is crucial for the successful progression of research and development projects involving this versatile chemical entity.

References

-

Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved February 15, 2026, from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

-

University of California, San Diego. (2015, May 15). NMR Experiments. Retrieved February 15, 2026, from [Link]

-

European Journal of Pharmaceutical Sciences. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved February 15, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). (S)-2-Amino-3-biphenyl-3-yl-propionic acid. Retrieved February 15, 2026, from [Link]

-

PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

-

Grokipedia. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]

-

Bruker. (n.d.). Basic NMR Concepts. Retrieved February 15, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]

-

Nia Innovation. (n.d.). (2R)-2-Amino-3-(biphenyl-4-yl)propan-1-ol. Retrieved February 15, 2026, from [Link]

-

PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 15, 2026, from [Link]

-

Journal of Chemical Education. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved February 15, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2023, September 21). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved February 15, 2026, from [Link]

-

American Elements. (n.d.). Amino Acids & Derivatives. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved February 15, 2026, from [Link]

-

Dora Agri-Tech. (n.d.). Water Solubility of 20 Common L-Amino Acids. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-3'-methylbiphenyl Hydrochloride: A Versatile Biphenyl Building Block

Abstract

The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its rigid, yet conformationally sensitive, structure provides an ideal framework for the precise three-dimensional presentation of pharmacophoric elements. This technical guide delves into the specific utility of 2-Amino-3'-methylbiphenyl hydrochloride, a strategic building block for drug discovery and development. We will explore its synthesis, physicochemical properties, and, most critically, the tactical advantages its unique substitution pattern offers for lead generation and optimization. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and practical, actionable protocols to leverage this compound's full potential in creating next-generation therapeutics.

The Biphenyl Scaffold: A Privileged Structure in Drug Design

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. Biphenyls and their derivatives are exemplary in this regard, forming the core of numerous marketed pharmaceuticals.[1] Their utility stems from several key features:

-

Structural Rigidity and Torsional Control: The biphenyl core provides a semi-rigid backbone, restricting the conformational freedom of attached functional groups. The central C-C bond's torsional angle (dihedral angle) can be influenced by substitution at the ortho positions, allowing chemists to fine-tune the spatial orientation of substituents to maximize target engagement.

-

Metabolic Stability: The aromatic rings of the biphenyl system are generally robust to metabolic degradation, a desirable property for improving a drug candidate's pharmacokinetic profile.

-

Vectorial Presentation: The scaffold acts as a molecular "chassis," presenting functional groups in well-defined vectors, making it ideal for probing the topology of protein binding pockets.

Profile of 2-Amino-3'-methylbiphenyl Hydrochloride

This specific building block offers a unique combination of features that make it a highly valuable starting point for library synthesis and lead optimization.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the first step in its rational application.

| Property | Value | Source |

| CAS Number | 139769-14-5 | [2][3] |

| Molecular Formula | C₁₃H₁₄ClN | [2][3] |

| Molecular Weight | 219.71 g/mol | [2][3] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

| Key Functional Groups | Primary Aromatic Amine, Biphenyl, Methyl Group | - |

Representative Synthesis

The construction of the 2-amino-3'-methylbiphenyl core is efficiently achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, high yields, and mild reaction conditions.

A typical and reliable approach involves the coupling of 2-bromoaniline (or a protected version) with 3-methylphenylboronic acid. The hydrochloride salt is then formed in a final step to improve handling and stability.

// Nodes for Reactants, Intermediates, and Product Reactant1 [label="2-Bromoaniline"]; Reactant2 [label="3-Methylphenylboronic acid"]; Catalyst [label="Pd(PPh₃)₄\n(Palladium Catalyst)", fillcolor="#FBBC05"]; Base [label="Na₂CO₃ (aq)\n(Base)", fillcolor="#4285F4"]; Solvent [label="Toluene/Ethanol\n(Solvent System)"]; Intermediate [label="2-Amino-3'-methylbiphenyl\n(Free Base)"]; HCl [label="HCl in Ether"]; Product [label="2-Amino-3'-methylbiphenyl HCl\n(Final Product)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow {rank=same; Reactant1; Reactant2; Catalyst; Base; Solvent} -> Intermediate [label="Suzuki Coupling\nHeat (e.g., 80-100 °C)"]; Intermediate -> Product [label="Salt Formation"]; } caption: "Representative Suzuki coupling synthesis workflow."

Strategic Value in Medicinal Chemistry

The true power of 2-Amino-3'-methylbiphenyl hydrochloride lies not just in its structure, but in how each component can be strategically manipulated to solve common challenges in drug design.

The Amino Group: A Gateway to Diversity

The primary aromatic amine at the 2-position is the principal reactive handle. It provides a nucleophilic center for a vast array of chemical transformations, allowing for rapid generation of diverse compound libraries. This is critical during the hit-to-lead and lead optimization phases.

-

Amide Bond Formation: Coupling with a diverse set of carboxylic acids is the most common derivatization. This introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which are critical for target recognition. The R-group of the carboxylic acid can be varied to explore different regions of a binding pocket.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and can act as bioisosteres for carboxylic acids or amides.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary or tertiary amines, modulating the basicity and lipophilicity of the final compound.

The 3'-Methyl Group: A Tool for SAR Refinement

The seemingly simple methyl group on the second phenyl ring is a subtle but powerful tool for fine-tuning Structure-Activity Relationships (SAR) and improving drug-like properties.

-

Probing Steric Pockets: It introduces steric bulk in a specific vector, allowing chemists to probe for small hydrophobic pockets within a target's binding site. Its presence can enhance binding affinity if it fits snugly or abolish activity if it creates a steric clash.

-

Blocking Metabolic Hotspots: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Placing a methyl group can sterically hinder the approach of these enzymes to an adjacent position, blocking the formation of undesired metabolites and thereby increasing the compound's half-life.

-

Modulating Torsional Angle: While a meta-substituent has a less pronounced effect on the biphenyl torsional angle than an ortho-substituent, it can still influence the conformational preference of the molecule, which can be key for pre-organizing the ligand for optimal binding.

Exemplary Application: A Protocol for Library Synthesis

To illustrate the practical utility of this building block, we provide a detailed, self-validating protocol for a standard amide coupling reaction. This type of reaction is fundamental to library synthesis in nearly every drug discovery program.

Detailed Experimental Protocol: Parallel Amide Coupling

Objective: To synthesize a small library of N-(3'-methyl-[1,1'-biphenyl]-2-yl)amides from 2-Amino-3'-methylbiphenyl hydrochloride and a selection of carboxylic acids.

Reagents & Equipment:

-

2-Amino-3'-methylbiphenyl hydrochloride

-

A selection of carboxylic acids (e.g., benzoic acid, 4-fluorobenzoic acid, cyclohexanecarboxylic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Parallel synthesis reaction block or individual reaction vials

-

Magnetic stirrer and stir bars

-

Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology:

-

Preparation of Amine Free Base (in situ):

-

In each reaction vial, add 2-Amino-3'-methylbiphenyl hydrochloride (1.0 eq, e.g., 50 mg).

-

Add anhydrous DMF to dissolve (approx. 2 mL).

-

Add DIPEA (2.2 eq) to neutralize the hydrochloride and act as a base for the coupling. Stir for 10 minutes at room temperature. The DIPEA serves to both free-base the starting material and scavenge the acid produced during the reaction.

-

-

Activation of Carboxylic Acid:

-

In separate vials, dissolve each carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) to this solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the highly reactive HOBt-ester, minimizing side reactions.

-

-

Coupling Reaction:

-

Transfer the activated carboxylic acid solution (from Step 2) to the corresponding vial containing the amine solution (from Step 1).

-

Seal the vials and allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude amide can be purified by flash column chromatography or preparative HPLC to yield the final product.

-

// Nodes Start [label="Start: 2-Amino-3'-methylbiphenyl HCl\nin reaction vial", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: In-situ Free-Basing\n- Add DMF\n- Add DIPEA (2.2 eq)\n- Stir 10 min", fillcolor="#FFFFFF"]; Step2 [label="Step 2: Acid Activation (Parallel)\n- Carboxylic Acid (1.1 eq)\n- HOBt (1.2 eq) & EDC (1.2 eq) in DMF\n- Stir 20 min", fillcolor="#FFFFFF"]; Step3 [label="Step 3: Coupling\n- Combine solutions from Step 1 & 2\n- Stir 12-18h at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Aqueous Work-up\n- Dilute with EtOAc\n- Wash with HCl, NaHCO₃, Brine", fillcolor="#FFFFFF"]; Step5 [label="Step 5: Isolation & Purification\n- Dry over MgSO₄\n- Concentrate\n- Purify (Chromatography)", fillcolor="#FFFFFF"]; End [label="Final Product:\nN-(3'-methyl-[1,1'-biphenyl]-2-yl)amide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step3; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } caption: "Experimental workflow for parallel amide synthesis."

Hypothetical SAR Data Presentation

To demonstrate the utility in an optimization campaign, consider the following hypothetical data for a series of amides synthesized from our title compound, targeting a generic protein kinase.

| Compound ID | R-Group (from R-COOH) | IC₅₀ (nM) | Lipophilicity (cLogP) |

| Ref-01 | Phenyl | 150 | 4.5 |

| Ref-02 | 4-Fluorophenyl | 75 | 4.7 |

| Ref-03 | Cyclohexyl | 320 | 4.2 |

| Ref-04 | 2-Thiophenyl | 95 | 4.1 |

Analysis: This data, though hypothetical, illustrates a typical SAR progression. The introduction of a fluorine atom at the 4-position of the phenyl ring (Ref-02) doubles the potency, suggesting a favorable interaction (e.g., hydrogen bond or dipole interaction) in that region of the binding pocket. The drop in potency with the more flexible cyclohexyl group (Ref-03) indicates that a flat, aromatic group is preferred in this position.

Conclusion and Future Outlook

2-Amino-3'-methylbiphenyl hydrochloride is more than just a chemical intermediate; it is a sophisticated tool for medicinal chemists. Its pre-configured structure combines a privileged biphenyl core with a versatile amino handle and a strategically placed methyl group for SAR modulation. This combination allows for the efficient exploration of chemical space and the rational design of potent, selective, and metabolically stable drug candidates. As drug discovery moves towards more complex targets and modalities, the demand for well-designed, high-quality building blocks like this one will only continue to grow.[4][5] Its application in areas such as fragment-based drug design, covalent inhibitor synthesis, and the development of proteolysis-targeting chimeras (PROTACs) represents a promising frontier for future research.

References

- Advancing Drug Discovery with Specialty Amino Acid Building Blocks. (2026, January 20). Ningbo Inno Pharmchem Co., Ltd.

- 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride.

- Chemists synthesize an improved building block for medicines. (2024, July 3). EurekAlert!

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004, May 31). MDPI.

- 2-Amino-3′-methylbiphenyl hydrochloride. Santa Cruz Biotechnology.

- 2-Amino-3′-methylbiphenyl hydrochloride. Santa Cruz Biotechnology (Chinese).

- Method for preparing 2-amino biphenyl derivative. (CN103819345A).

- Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017, May 3). Source not specified.

- Preparation of amino biphenyl derivatives.

- 3-Aminobiphenyl. Wikipedia.

- Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26). Source not specified.

- The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. (2026, January 24). Ningbo Inno Pharmchem Co., Ltd.

- ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYL

- Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology.

- 2-Amino-3-methylbutanamide hydrochloride.

- Amino Acids for Pharmaceutical Industry. BOC Sciences.

- A “building block triangle” representing building blocks for medicinal chemistry.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis and Utilization of 2-Amino-3'-methylbiphenyl Hydrochloride

Abstract & Scope

This technical guide details the optimized protocol for using 2-Amino-3'-methylbiphenyl hydrochloride (CAS 139769-13-4) in drug discovery workflows. While often viewed as a target, this biaryl aniline functions primarily as a versatile intermediate for constructing complex pharmacophores (e.g., kinase inhibitors).

This note covers two critical workflows:

-

Synthesis: The construction of the biaryl core via SPhos-mediated Suzuki-Miyaura cross-coupling, overcoming catalyst poisoning typical of free anilines.

-

Salt Formation & Utilization: Stabilization as the hydrochloride salt and strategies for downstream functionalization.

Molecule Profile

-

Chemical Name: 2-Amino-3'-methylbiphenyl hydrochloride[1][2]

-

Molecular Formula:

[2] -

Key Structural Features:

-

Biaryl Axis: Provides steric bulk and hydrophobic interaction potential.

-

Ortho-Amino Group: A "chemical handle" for Buchwald-Hartwig aminations, Sandmeyer reactions, or heterocycle formation (e.g., carbazoles).

-

Critical Considerations

The "Free Amine" Challenge in Suzuki Coupling

Synthesizing 2-amino-3'-methylbiphenyl directly from 2-bromoaniline presents a specific challenge: the free amino group (

The Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This bulky, electron-rich Buchwald ligand creates a steric shield around the Pd center, preventing amine coordination while facilitating oxidative addition of the aryl bromide.

Protocol A: Synthesis via SPhos-Mediated Suzuki Coupling

Reagents & Stoichiometry

| Component | Role | Equiv. | Mass/Vol (Example) |

| 2-Bromoaniline | Substrate (Electrophile) | 1.00 | 1.72 g (10 mmol) |

| 3-Methylphenylboronic acid | Substrate (Nucleophile) | 1.20 | 1.63 g (12 mmol) |

| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | 45 mg |

| SPhos | Ligand | 0.04 (4 mol%) | 164 mg |

| K₃PO₄ (Tribasic) | Base | 2.00 | 4.24 g |

| Toluene | Solvent (Organic Phase) | - | 40 mL |

| Water | Solvent (Aqueous Phase) | - | 4 mL |

Step-by-Step Procedure

-

Catalyst Pre-complexation (Crucial for Activity):

-

In a vial, dissolve Pd(OAc)₂ and SPhos in 5 mL of Toluene.

-

Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active

species.

-

-

Reaction Assembly:

-

To a 100 mL round-bottom flask (equipped with a condenser), add 2-Bromoaniline , 3-Methylphenylboronic acid , and K₃PO₄ .

-

Add the remaining Toluene (35 mL) and Water (4 mL).

-

Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and phenol formation).

-

-

Initiation:

-

Add the pre-complexed Catalyst solution via syringe.

-

Heat the mixture to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing.

-

-

Monitoring:

-

Monitor via HPLC or TLC (Eluent: 10% EtOAc in Hexanes). Reaction is typically complete in 2–4 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (50 mL) and water (30 mL).

-

Separate layers. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure.

-

Protocol B: Generation of Hydrochloride Salt

The free base is an oil or low-melting solid prone to oxidation. The HCl salt is the stable, shelf-stable form.

Procedure

-

Dissolve the crude oily residue from Protocol A in Diethyl Ether (Et₂O) (approx. 10 mL per gram of substrate).

-

Cool the solution to 0°C in an ice bath.

-

Dropwise, add 4M HCl in Dioxane (1.5 equivalents).

-

A white to off-white precipitate will form immediately.

-

Stir for 30 minutes at 0°C.

-

Filter the solid using a Buchner funnel.[3] Wash the cake with cold Et₂O.

-

Dry under vacuum at 40°C for 4 hours.

-

Target Yield: >85% (over 2 steps).

-

Appearance: White crystalline solid.

-

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the role of SPhos in protecting the Pd center from the amine substrate.

Figure 1: Catalytic cycle of the SPhos-mediated Suzuki coupling. The bulky ligand prevents the substrate's amine group from poisoning the catalyst during the oxidative addition phase.

Downstream Utility (The "Intermediate" Role)

Once synthesized, 2-Amino-3'-methylbiphenyl HCl serves as a pivot point for advanced synthesis.

A. Conversion to Aryl Halide (Sandmeyer)

To use this molecule as an electrophile in a subsequent Suzuki coupling (e.g., to attach a third ring):

-

Diazotization: Treat with

at 0°C. -

Iodination: Add KI.

-

Result: 2-Iodo-3'-methylbiphenyl (highly reactive Suzuki partner).

B. Buchwald-Hartwig Amination

To use as a nucleophile for C-N bond formation:

-

Partner: React with Aryl Bromides/Chlorides.

-

Conditions: Pd2(dba)3, XPhos, NaOtBu.

-

Result: Diaryl or Triaryl amines (common in OLEDs and pharmaceuticals).

Experimental Workflow Summary

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by amine. | Ensure SPhos is fresh. Increase SPhos:Pd ratio to 2.5:1. |

| Homocoupling (Biaryl ether) | Oxygen presence.[4] | Degas solvents more thoroughly (freeze-pump-thaw is best). |

| Protodeboronation | Reaction too hot or wet. | Reduce temp to 70°C. Ensure boronic acid is in slight excess (1.2–1.5 eq). |

| Oiling out during Salting | Solvent too polar. | Use pure Et₂O or TBME. Do not use Methanol for the HCl step. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 2881–2887. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Santa Cruz Biotechnology. (n.d.). 2-Amino-3'-methylbiphenyl hydrochloride Product Data. Link

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Application Note: Strategic Synthesis of Sterically Modulated Buchwald-Hartwig Ligands

Utilizing 2-Amino-3'-methylbiphenyl Hydrochloride as a Core Scaffold

Executive Summary

This application note details the protocol for synthesizing high-performance dialkylbiaryl phosphine ligands (Buchwald-Hartwig ligands) starting from 2-Amino-3'-methylbiphenyl hydrochloride . While standard ligands like JohnPhos or SPhos utilize unsubstituted or 2'-substituted biaryl backbones, the 3'-methyl congener offers a unique steric profile—providing "remote" bulk that modulates the catalyst's binding pocket without severely impeding oxidative addition.

This guide covers the full synthetic workflow:

-

Free-basing and Sandmeyer Iodination: Converting the aniline precursor to the aryl iodide.

-

Phosphinylation: Lithium-halogen exchange and trapping with chlorodialkylphosphines.

-

Precatalyst Formation (Optional): Stabilizing the ligand as a Pd(II) palladacycle.

Strategic Workflow & Mechanism

The synthesis relies on transforming the amino group into a hard halide (iodide) to facilitate efficient lithium-halogen exchange. Direct lithiation of the amine is not feasible; thus, the Sandmeyer reaction is the critical gateway.

Figure 1: Step-wise synthetic pathway from aniline salt to phosphine ligand.

Detailed Protocols

Phase 1: Preparation of 2-Iodo-3'-methylbiphenyl

The hydrochloride salt must first be neutralized to ensure accurate stoichiometry in the diazotization step. The subsequent Sandmeyer reaction replaces the amine with an iodine atom.

Reagents:

-

2-Amino-3'-methylbiphenyl hydrochloride (10.0 g, 45.5 mmol)

-

Sodium Nitrite (NaNO₂, 3.5 g, 50.0 mmol)

-

Potassium Iodide (KI, 22.6 g, 136.5 mmol)

-

Hydrochloric Acid (conc. HCl) and Sulfuric Acid (H₂SO₄)

Protocol:

-

Free-Basing: Suspend the hydrochloride salt in CH₂Cl₂ (100 mL) and treat with 1M NaOH (100 mL). Stir vigorously for 30 min. Separate the organic layer, dry over MgSO₄, and concentrate to yield the free aniline as a brown oil.

-

Acidification: Suspend the free aniline in water (40 mL) and add conc. H₂SO₄ (15 mL) dropwise at 0°C. Mechanical stirring is recommended due to slurry formation.

-

Diazotization: Prepare a solution of NaNO₂ (3.5 g) in water (10 mL). Add this dropwise to the aniline slurry at -5°C to 0°C . Critical: Keep temperature below 5°C to prevent decomposition to phenols. Stir for 45 min. The mixture should become a clear(er) solution.

-

Iodination: Dissolve KI (22.6 g) in water (40 mL). Add the cold diazonium solution slowly into the KI solution (kept at room temperature) with vigorous stirring.

-

Observation: Nitrogen gas will evolve rapidly, and a dark oil will separate.

-

-

Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool, extract with diethyl ether (3 x 100 mL). Wash organics with saturated Na₂S₂O₃ (to remove iodine), 1M NaOH, and brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexanes) to yield 2-Iodo-3'-methylbiphenyl as a pale yellow oil/solid.

Phase 2: Ligand Synthesis (Phosphinylation)

This step installs the phosphine moiety via lithium-halogen exchange. The choice of chlorophosphine (R = Cyclohexyl or t-Butyl) determines the final ligand properties.

Reagents:

-

2-Iodo-3'-methylbiphenyl (5.0 g, 17.0 mmol)

-

n-Butyllithium (1.6 M in hexanes, 11.7 mL, 18.7 mmol)

-

Chlorodicyclohexylphosphine (Cy₂PCl, 4.1 g, 17.8 mmol)

-

Anhydrous THF (50 mL)

Protocol:

-

Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add the aryl iodide and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes.

-

Mechanistic Note: The Iodine-Lithium exchange is extremely fast. Stir at -78°C for 1 hour. Do not warm up, or the biaryl lithium species may attack the THF or undergo scrambling.

-

-

Phosphine Addition: Dissolve Cy₂PCl in THF (10 mL) and add it dropwise to the lithiated species at -78°C.

-

Warming: Allow the reaction to warm to room temperature slowly overnight.

-

Quench & Workup: Quench with degassed water (2 mL). Concentrate to remove THF. Redissolve in Et₂O/Hexanes (1:1), wash with degassed brine, and dry over Na₂SO₄ under inert atmosphere.

-

Crystallization: Concentrate the organic layer. Recrystallize from hot Ethanol (degassed) or Methanol to obtain the final ligand: (2-Dicyclohexylphosphino)-3'-methylbiphenyl .

Analytical Validation & Data

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| ³¹P NMR | Singlet, δ -12.0 to -10.0 ppm | CDCl₃ (referenced to H₃PO₄) |

| ¹H NMR | Characteristic biaryl region; Cy-H multiplet (1.0-2.0 ppm) | 400 MHz CDCl₃ |

| Purity | >97% | HPLC / ³¹P NMR integration |

| Oxidation Stability | Moderate (Store under Argon) | Exposure test |

Key Diagnostic Signal: In the ¹H NMR, the 3'-methyl group typically appears as a singlet around 2.3-2.4 ppm. The absence of the N-H broad singlet (from the starting material) confirms conversion.

Application Context: Catalytic Utility

The 3'-methyl substituent provides a subtle "buttressing effect." Unlike 2'-substituents (like in SPhos or MePhos) which directly block the metal center to enforce reductive elimination, the 3'-methyl group exerts conformational pressure on the biaryl axis, increasing the barrier to rotation without overcrowding the Pd center.

This makes the ligand particularly effective for:

-

Sterically crowded Suzuki-Miyaura couplings.

-

C-N couplings with bulky anilines where 2'-substituents might be too hindered.

Figure 2: Simplified catalytic cycle highlighting the ligand's entry point and steric influence.

References

-

Buchwald, S. L., et al. "Rational Development of Practical Catalysts for C-N Bond Formation." Accounts of Chemical Research, 1998, 31(12), 805–818. Link

-

Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999, 38(16), 2413–2416. Link

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link

Solvent selection for dissolving 2-Amino-3'-methylbiphenyl hydrochloride in biological assays

Application Note: AN-2026-SOLV Optimized Solubilization Strategies for 2-Amino-3'-methylbiphenyl Hydrochloride in High-Throughput Biological Assays

Executive Summary

The accurate biological evaluation of 2-Amino-3'-methylbiphenyl hydrochloride (CAS 139769-13-4) is frequently compromised by suboptimal solvent selection.[1][2] While the hydrochloride salt form suggests aqueous solubility, the lipophilic nature of the biphenyl core creates a "solubility paradox" at physiological pH (7.4). This guide provides a scientifically grounded protocol for solubilizing this compound, prioritizing Dimethyl Sulfoxide (DMSO) as the primary vehicle while strictly defining limits to prevent solvent-induced cytotoxicity.

Physicochemical Context: The Solubility Paradox

To select the correct solvent, one must understand the behavior of the compound in changing pH environments.

-

The Salt Factor: As a hydrochloride salt, the compound is ionic and soluble in water if the pH remains acidic.

-

The pH Trap: The pKa of the anilinium ion (protonated amine) on a biphenyl ring is typically between 4.0 and 5.0. In a biological buffer (pH 7.4), the equilibrium shifts dramatically.[1][2] The HCl dissociates, and the amine deprotonates to its free base form .

-

The Consequence: The free base of 2-Amino-3'-methylbiphenyl is highly hydrophobic.[1] If you dissolve the salt in water (pH < 5) and then add it directly to a cell culture media (pH 7.4), the compound may spontaneously precipitate out of solution, leading to false negatives (compound not reaching the target) or variability (micro-crystals affecting cell viability).

Solvent Selection Matrix

The following table evaluates potential solvents based on solubility power, biological compatibility, and stability.

| Solvent System | Solubility Power (Salt) | Solubility Power (Free Base) | Biological Limit (v/v) | Recommendation |

| 100% DMSO | High | High | < 0.5% (Cell lines)< 0.1% (Primary cells) | Primary Choice. Solubilizes both forms; prevents precipitation during storage.[1][2] |

| Water (Acidified) | High | Low (Insoluble) | High (if pH neutralized) | Secondary Choice. Only for short-term use.[1][2] Risk of precipitation upon addition to assay.[1][2] |

| Ethanol (100%) | Moderate | High | < 1.0% | Alternative. Volatile; evaporation alters concentration.[1][2] Higher toxicity than DMSO in some lines.[1][2] |

| PBS (pH 7.4) | Low | Very Low | N/A | Avoid for Stock. High risk of immediate precipitation ("crashing out").[1] |

Protocol A: Preparation of Master Stock Solution (DMSO)

Rationale: DMSO is selected to maintain the compound in a dissolved state regardless of protonation status, ensuring long-term stability.

Materials:

-

Anhydrous DMSO (Spectroscopy grade, ≥99.9%)

-

Amber glass vials (Borosilicate)

Step-by-Step Methodology:

-

Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (the HCl salt is hygroscopic).

-

Weighing: Weigh the target mass (e.g., 10 mg).

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Formula:

-

-

Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visible particles remain.

-

Inspection: Hold the vial against a light source. The solution must be optically clear.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes. Store at -20°C or -80°C.

-

Shelf Life: ~6 months (DMSO is hygroscopic; repeated freeze-thaw cycles introduce water, degrading the compound).[1]

-

Protocol B: Serial Dilution for Biological Assays

Rationale: This "Intermediate Dilution" method prevents the "solvent shock" that occurs when a high-concentration organic stock hits an aqueous buffer, which often causes precipitation.

Experimental Workflow Diagram:

Caption: Step-wise dilution strategy to transition 2-Amino-3'-methylbiphenyl HCl from organic solvent to aqueous media without precipitation.

Procedure:

-

Thaw: Thaw one aliquot of Master Stock (50 mM) at Room Temperature (RT). Vortex.

-

Intermediate Dilution (100x concentrate):

-

Final Working Solution (1x):

-

Vehicle Control: Prepare a matching control containing only DMSO diluted exactly as above (Final 0.1% DMSO).

Quality Control & Troubleshooting

Self-Validating the Protocol: Before running valuable bioassays, perform a Light Scattering Check :

-

Prepare the "Final Working Solution" in a clear 96-well plate.

-

Measure Absorbance at 600 nm (OD600) or use a nephelometer.[1][2]

-

Criteria: The OD600 must be identical to the Vehicle Control. Any increase >0.01 OD units indicates micro-precipitation.[1][2]

Troubleshooting Table:

| Issue | Root Cause | Corrective Action |

| Cloudiness upon dilution | "Crash-out" of hydrophobic free base.[1][2] | 1. Lower the starting concentration.2. Warm media to 37°C before adding stock.3. Use an intermediate dilution step (Protocol B). |

| Cell toxicity in Control | DMSO concentration too high.[1][2] | Ensure final DMSO is < 0.1% for sensitive cells (e.g., primary neurons, stem cells).[1] |

| Yellowing of Stock | Oxidation of the amine. | Discard stock. Ensure storage was at -20°C in the dark. Use fresh anhydrous DMSO.[1][2] |

References

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][2] Retrieved from [Link]

-

Timm, M., et al. (2013). Optimizing solvent selection for toxicological assays.[1][2] Toxicology in Vitro.[1][2] (General principle citation regarding DMSO limits).

-

PubChem. 2-Amino-3'-methylbiphenyl hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link] (Note: General compound identifier link for verification).[1][2]

-

Way, L., et al. Solubility of amine salts in physiological buffers.[1][2] Journal of Pharmaceutical Sciences.[1][2][3] (Theoretical grounding for pKa-dependent precipitation).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-3'-methylbiphenyl hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Amino-3'-methylbiphenyl hydrochloride. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you achieve high purity for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Amino-3'-methylbiphenyl hydrochloride?

A1: The impurity profile of 2-Amino-3'-methylbiphenyl hydrochloride is heavily dependent on its synthetic route. A common method for its preparation is the Suzuki-Miyaura cross-coupling reaction. Impurities from this synthesis can include:

-

Homocoupling Products: Dimers of your starting materials (e.g., biphenyl from the boronic acid or a biaryl from the halide).[1][2]

-

Dehalogenation Products: The starting aryl halide may be reduced, leading to the corresponding arene.[1]

-

Protonation Byproducts: The boronic acid can be protonated, resulting in the formation of toluene.[1]

-

Residual Palladium Catalyst: Palladium residues from the catalyst can contaminate the final product.[3]

-

Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid.

-

Solvent Adducts: Solvents used in the reaction or workup may form adducts with the product.

Q2: What types of isomers should I be aware of with 2-Amino-3'-methylbiphenyl hydrochloride?

A2: You should be mindful of two main types of isomers:

-

Positional Isomers: These isomers have the same molecular formula but differ in the position of the methyl group on the biphenyl scaffold (e.g., 2-Amino-2'-methylbiphenyl, 2-Amino-4'-methylbiphenyl). The regioselectivity of the synthesis will determine the prevalence of these isomers.[4]

-

Atropisomers: Due to hindered rotation around the biphenyl single bond, ortho-substituted biphenyls can exist as stable, non-superimposable stereoisomers called atropisomers. While 2-Amino-3'-methylbiphenyl has a substituent in the ortho position of one ring, the steric hindrance may or may not be sufficient to allow for the isolation of stable atropisomers at room temperature. Their presence would depend on the rotational barrier. Chiral chromatography may be necessary to separate these if they are present and stable.[5]

Q3: What is the recommended initial purification strategy for crude 2-Amino-3'-methylbiphenyl hydrochloride?

A3: For a crystalline solid like an amine hydrochloride, recrystallization is an excellent and often preferred initial purification technique.[6][7] It is effective at removing many process-related impurities and can significantly enhance the purity of your material. If recrystallization does not provide the desired purity, or if you are dealing with closely related isomers, chromatography would be the next logical step.

Q4: How can I assess the purity of my 2-Amino-3'-methylbiphenyl hydrochloride?

A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitatively determining the purity of your compound and for detecting and separating isomers. A reversed-phase method using a C18 or, even better, a biphenyl stationary phase is recommended for enhanced separation of aromatic compounds.[8][9][10]

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

-

Cause: Insufficient solvent or an inappropriate solvent.

-

Solution:

-

Ensure the solvent is at its boiling point.

-

Incrementally add small portions of hot solvent until the solid dissolves.[7]

-

If a large volume of solvent is required, your compound may be poorly soluble. Consider a more polar solvent or a solvent mixture. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices.[6][7]

-

Issue: No crystals form after cooling the solution.

-

Cause: The solution is not supersaturated, often because too much solvent was used.

-

Solution:

-

Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.[7]

-

Induce Crystallization:

-

Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[7]

-

Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.

-

-

Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.

-

Issue: The compound "oils out" instead of crystallizing.

-

Cause: The solute is coming out of solution above its melting point, or the solution is too concentrated.

-

Solution:

-

Reheat the solution to dissolve the oil.

-

Add a small amount of additional solvent.

-

Allow the solution to cool more slowly.

-

Consider using a solvent pair. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

-

Column Chromatography

Issue: Poor separation of the desired product from an impurity.

-

Cause: The mobile phase is too polar, or the stationary phase is not providing adequate selectivity.

-

Solution:

-

Optimize Mobile Phase: Decrease the polarity of the eluent to increase the retention time and potentially improve separation.

-

Change Stationary Phase: If using a standard silica or C18 column, consider a biphenyl stationary phase. Biphenyl columns offer different selectivity for aromatic compounds and can resolve isomers that are difficult to separate on other phases.[8][9][10]

-

Gradient Elution: Employ a shallow gradient to better resolve closely eluting compounds.

-

Issue: The product peak is tailing.

-

Cause: The amine group is interacting strongly with acidic silanol groups on the silica gel surface.

-

Solution:

-

Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete for the active sites on the silica and improve peak shape.

-

Sample Overload: You may be loading too much material onto the column. Reduce the sample load.

-

Issue: The compound does not elute from the column.

-

Cause: The mobile phase is not polar enough, or the compound has very strong interactions with the stationary phase.

-

Solution:

-

Increase Eluent Strength: Gradually increase the polarity of the mobile phase.

-

Consider a Different Purification Mode: If the compound is very polar, reversed-phase chromatography may be a better option.

-

Experimental Protocols

Protocol 1: Recrystallization of 2-Amino-3'-methylbiphenyl hydrochloride

-

Solvent Selection:

-

Place a small amount of the crude material in several test tubes.

-

Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures) to each tube.

-

A good recrystallization solvent will dissolve the compound when hot but not when cold.

-

For amine hydrochlorides, isopropanol is often a good starting point.[7]

-

-

Dissolution:

-

Place the crude 2-Amino-3'-methylbiphenyl hydrochloride in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the mixture to a boil with stirring.

-

Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[11]

-

-

Decolorization (Optional):

-

If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

Hot filter the solution through fluted filter paper to remove the charcoal.

-

-

Crystallization:

-

Cover the flask and allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

-

Protocol 2: General Guidelines for Chromatographic Purification

-

Analytical Method Development (HPLC):

-

Column: Start with a C18 column and a biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[8]

-

Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: Use a UV detector at a wavelength where the compound has strong absorbance.

-

Optimization: Adjust the gradient and mobile phase composition to achieve good separation of the main peak from all impurities. Biphenyl phases may offer superior resolution for isomers.[9][10]

-

-

Preparative Chromatography (Flash or Prep-HPLC):

-

Scale-Up: Based on the optimized analytical method, scale up to a preparative column.

-

Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.

-

Elution: Run the optimized gradient.

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Summary

| Technique | Advantages | Disadvantages | Best For |

| Recrystallization | Cost-effective, scalable, removes bulk impurities. | May not remove closely related isomers, potential for product loss in the mother liquor. | Initial purification of crude, crystalline solids. |

| Flash Chromatography | Good for separating compounds with different polarities, relatively fast. | May not resolve very similar isomers, uses larger volumes of solvent. | Removal of impurities with significantly different polarity. |

| Prep-HPLC | High resolution, excellent for separating isomers. | More expensive, lower throughput, requires specialized equipment. | Final purification step, separation of challenging isomers. |

References

- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).

- Evaluation of Retention and Selectivity Using Biphenyl St

- Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns - PubMed. (2000, January 14).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.

- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.

- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem.

- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection - Thermo Fisher Scientific.